molecular formula C12H9Cl B017849 4-Chlorobiphenyl CAS No. 2051-62-9

4-Chlorobiphenyl

Cat. No.: B017849
CAS No.: 2051-62-9
M. Wt: 188.65 g/mol
InChI Key: FPWNLURCHDRMHC-UHFFFAOYSA-N
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Description

4-Chlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals consisting of a biphenyl molecule with one or more chlorine atoms attached. Specifically, this compound has a chlorine atom at the fourth position of the biphenyl structure. PCBs, including this compound, have been widely used in various industrial applications due to their chemical stability, insulating properties, and resistance to heat and fire .

Biochemical Analysis

Biochemical Properties

4-Chlorobiphenyl is metabolized by various enzymes, proteins, and other biomolecules. It is initially degraded by a strain of Pseudomonas to accumulate 4-chlorobenzoate (4CBA), which is further oxidized by a strain of Comamonas . A gene cluster of biphenyl metabolism was found in the genome of the Pseudomonas strain, and a dechlorination gene cluster and a gene cluster of protocatechuate (PCA) metabolic were found in the genome of the Comamonas strain . These gene clusters are supposed to be involved in this compound degradation .

Cellular Effects

The exposure to this compound has been shown to decrease the growth of certain bacterial strains on glucose, and cells exhibit irregular outer membranes, a larger periplasmic space, and electron-dense granules in the cytoplasm . Additionally, lysis of cells was observed during incubation with this compound .

Molecular Mechanism

The metabolic activation of this compound proceeds via parahydroxylation and oxidation to the ortho 3,4-quinone, the ultimate carcinogen . This is the first report to demonstrate that specific PCB metabolites possess initiating activity in the rodent liver in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the metabolism of this compound by hepatic microsomes is greatly enhanced by in vivo pretreatment of rats with certain compounds .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, monohydroxy (400 μmol/kg), dihydroxy (200 μmol/kg), and quinone (100 μmol/kg) metabolites of this compound were evaluated for their initiating activity in Fischer 344 male rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catachol-like ring .

Preparation Methods

4-Chlorobiphenyl can be synthesized through several methods:

Chemical Reactions Analysis

4-Chlorobiphenyl undergoes various chemical reactions:

Scientific Research Applications

4-Chlorobiphenyl has several scientific research applications:

Comparison with Similar Compounds

4-Chlorobiphenyl is compared with other polychlorinated biphenyls (PCBs):

    2-Chlorobiphenyl: Similar to this compound but with the chlorine atom at the second position.

    4,4’-Dichlorobiphenyl: Contains two chlorine atoms at the fourth positions of each benzene ring.

    2,4’-Dichlorobiphenyl: Contains chlorine atoms at the second and fourth positions of the biphenyl structure.

This compound’s unique position of the chlorine atom and its specific reactivity make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-chloro-4-phenylbenzene
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InChI

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
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InChI Key

FPWNLURCHDRMHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
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Molecular Formula

C12H9Cl
Record name 4-CHLOROBIPHENYL
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DSSTOX Substance ID

DTXSID3040300
Record name 4-Chlorobiphenyl
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Molecular Weight

188.65 g/mol
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Physical Description

4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992)
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Boiling Point

556 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Vapor Pressure

1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992)
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CAS No.

2051-62-9
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Melting Point

171.9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
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Synthesis routes and methods II

Procedure details

Bromobenzene (80 mg, 0.51 mmol) reacted with 4-chlorophenylboronic acid (103 mg, 0.66 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and K3PO4 (318 mg, 1.50 mmol) in toluene at 100° C. to give the title compound (75 mg, 78%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 7.41-7.62 (m, 9H). 13C{1H}-NMR (100 MHz, CDCl3): δ 139.95, 139.62, 133.33, 128.88, 128.86, 128.36, 127.56, 126.96. GC/MS(EI): m/z 188 (M+), 152
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80 mg
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103 mg
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Pd(dba)2 Ph5FcP(t-Bu)2
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K3PO4
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Yield
78%

Synthesis routes and methods III

Procedure details

To a solution of iodobenzene (102 mg), 4-chlorophenylboronic acid (117 mg), and potassium carbonate (138 mg) in ethanol (3 ml) was added the mesh catalyst precursor (12 mm by 14 mm) prepared in Example 3 and heated for 12 hours at 80° C. The reaction mixture was cooled to room temperature, and the mesh catalyst precursor was washed with ethanol and taken off from the mixture. The solvent was distilled away from the reaction mixture under reduced pressure. The residue was purified by column chromatography on silica gel (n-hexane) to give an intended product, 4-chlorobiphenyl quantitatively. The mesh catalyst precursor taken off from the mixture was again used in the same reaction to again give the intended product, 4-chlorobiphenyl quantitatively. The mesh catalyst precursor could be recycled at least thirty times.
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102 mg
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138 mg
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3 mL
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Synthesis routes and methods IV

Procedure details

6 mol of a 26% strength by weight phenylmagnesium chloride/THF solution are added dropwise in the course of 4 hours to a boiling solution of 6 mol of 1,4-bromochlorobenzene and 100 mg of Pd(dppf)Cl2 *CH2Cl2 in 600 g of tetrahydrofuran (THF). After completion of the addition, the reaction mixture is refluxed for a further 5 hours. After hydrolysis with 3600 g of 8% strength by weight sulfuric acid, phase separation and subsequent removal of the solvent by distillation, crude 4-chlorobiphenyl is obtained, which is purified by fractional distillation in vacuo. Yield 1080 g (96%), purity of the product □ 99.7% (a/a GC).
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phenylmagnesium chloride THF
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Chlorobiphenyl interact with biological systems and what are the downstream effects?

A1: this compound primarily undergoes biotransformation via cytochrome P450 enzymes in the liver, yielding hydroxylated metabolites. [] This process often involves the formation of arene oxide intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. [, , , ] This binding can disrupt cellular functions and potentially lead to adverse effects such as genotoxicity and carcinogenicity. [, ]

Q2: Are there specific metabolites of this compound that raise particular concern?

A2: Yes, research points to 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) as a critical metabolite. This compound readily undergoes methylation and subsequent sulfation or glucuronidation. [] Importantly, 3′,4′-di-OH-3 can be further oxidized to form reactive quinone species, known for their toxicity. [, ]

Q3: How does the presence of this compound impact prostaglandin production?

A3: Studies indicate that certain hydroxylated metabolites of this compound, particularly the dihydroxy forms, can act as cosubstrates for prostaglandin H synthase (PGHS). [, ] This interaction leads to the oxidation of these metabolites into reactive quinones, potentially contributing to cellular damage. [, ] Interestingly, in vivo studies show that exposure to this compound-2’,5’-hydroquinone elevates PGE2 levels in rat kidneys, potentially linked to increased macrophage activity. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C12H9Cl and has a molecular weight of 188.64 g/mol.

Q5: Can this compound be broken down in the environment?

A5: Yes, several bacterial species demonstrate the ability to degrade this compound. This degradation process often involves the compound's transformation into 4-chlorobenzoic acid, which can be further metabolized. [, , , , , ] Certain bacterial strains, harboring specific plasmids, showcase complete mineralization capabilities, breaking down this compound into carbon dioxide. [, ]

Q6: Does the degradation of this compound always have a positive impact on the environment?

A6: Not necessarily. While some degradation pathways lead to complete mineralization, others generate metabolites with their own toxicity concerns. One example is the potential formation of protoanemonin, a potent antimicrobial compound, during this compound degradation. []

Q7: What analytical methods are employed to study this compound and its metabolites?

A7: Research utilizes various analytical techniques for characterizing this compound and its degradation products. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is commonly used for identifying and quantifying this compound and its metabolites in various matrices. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, provides detailed analysis of this compound metabolites, particularly hydroxylated forms. [, , ]
  • High-Resolution Mass Spectrometry (HRMS): This technique offers high mass accuracy and resolution, enabling comprehensive metabolite profiling of this compound in complex biological samples. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR aids in elucidating the structures of this compound metabolites, providing insights into their chemical properties and potential for further transformations. []

Q8: How does ultraviolet (UV) radiation affect this compound?

A8: this compound undergoes photodegradation upon exposure to UV light. This process predominantly involves dechlorination, leading to the formation of biphenyl and other lower hydrocarbons. [, , , ]

Q9: Does the position of the chlorine atom on the biphenyl ring influence its biodegradation?

A9: Yes, the position of the chlorine atom significantly impacts the biodegradation rate. Studies show that this compound degrades faster than its 2- and 3-chloro isomers. []

Q10: How does chlorine substitution on the biphenyl ring compare to fluorine substitution in terms of impacting planarity and biological activity?

A10: While both chlorine and fluorine substitutions influence the planarity of biphenyl derivatives, chlorine exhibits a more pronounced effect. Specifically, ortho-chlorination significantly reduces co-planarity compared to ortho-fluorination. [] This difference arises from the larger size of chlorine and its impact on internal ring angle distortion. These structural variations ultimately influence the biological activity and metabolic fate of these compounds. []

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